1-(Bromomethyl)-1-fluorocyclopentane
Overview
Description
1-(Bromomethyl)-1-fluorocyclopentane is a halogenated cyclopentane compound with the molecular formula C₆H₁₀BrF. It is a colorless liquid used in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of both bromine and fluorine atoms attached to a cyclopentane ring, making it a unique and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-fluorocyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-fluorocyclopentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-fluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 1-fluorocyclopentane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed:
Substitution: 1-Fluorocyclopentanol, 1-Fluorocyclopentylamine.
Reduction: 1-Fluorocyclopentane.
Oxidation: 1-Fluorocyclopentanone.
Scientific Research Applications
1-(Bromomethyl)-1-fluorocyclopentane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Medicine: Investigated for potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-fluorocyclopentane involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
- 1-Bromomethyl-1-methylcyclobutane
- 1-Bromomethyl-1-(3-methoxypropoxy)cyclopentane
- 1-Bromomethyl-1-(hydroxymethyl)cyclopropane
Comparison: 1-(Bromomethyl)-1-fluorocyclopentane is unique due to the presence of both bromine and fluorine atoms on the cyclopentane ring. This dual halogenation imparts distinct reactivity and stability compared to similar compounds, making it a versatile intermediate in organic synthesis. The fluorine atom’s electronegativity also influences the compound’s chemical behavior, enhancing its utility in various applications .
Properties
IUPAC Name |
1-(bromomethyl)-1-fluorocyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-6(8)3-1-2-4-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNPULKZCRAYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289082 | |
Record name | 1-(Bromomethyl)-1-fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462885-73-9 | |
Record name | 1-(Bromomethyl)-1-fluorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462885-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-1-fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-1-fluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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